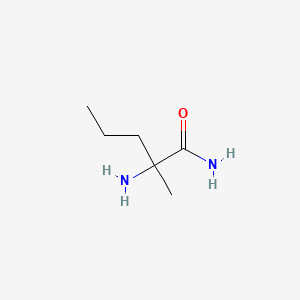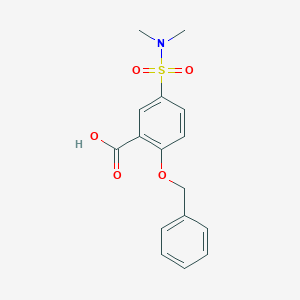
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid
Overview
Description
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid is a complex organic compound with the molecular formula C15H15NO4S2. This compound is known for its unique structural features, which include a dimethylamino group, a sulfonyl group, and a phenylmethyl ether group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzoic acid derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is converted to a dimethylamino group through a sulfonylation reaction using dimethylamine and a sulfonyl chloride.
Etherification: The phenylmethyl ether group is introduced through an etherification reaction using phenylmethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and dimethylamino groups are key to its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethylamino)sulfonyl]benzoic acid
- 2-[(Dimethylamino)carbonyl]benzoic acid
- 4-[(Phenylsulfonyl)amino]benzoic acid
Uniqueness
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-8-9-15(14(10-13)16(18)19)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
LKGSOMVKASWNBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
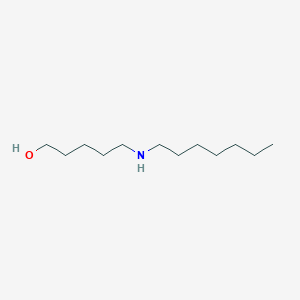
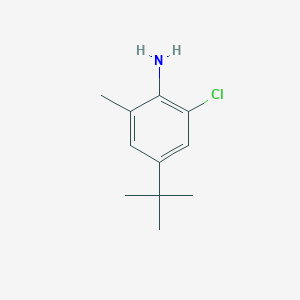
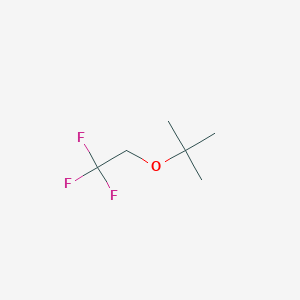
![Naphthalene, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8663368.png)
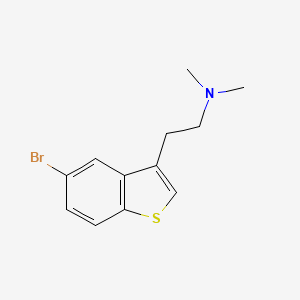
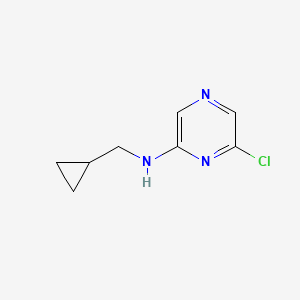
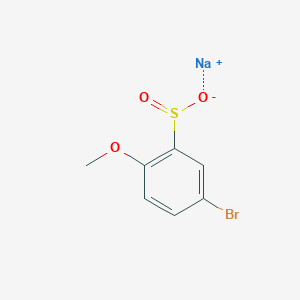
![6-amino-2-methyl-3',6'-dihydro-2'H-[3,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B8663400.png)
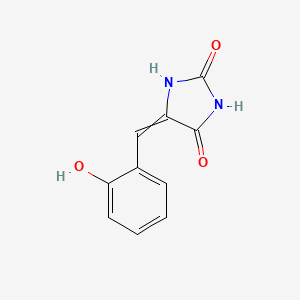
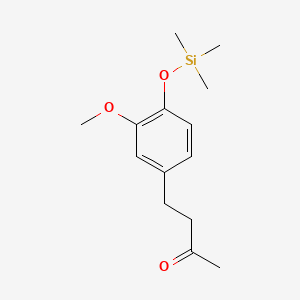
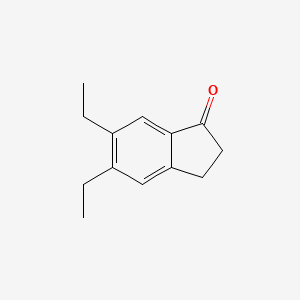
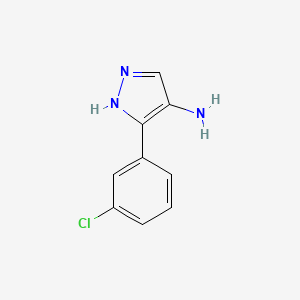
![4-Bromo-6-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8663464.png)
